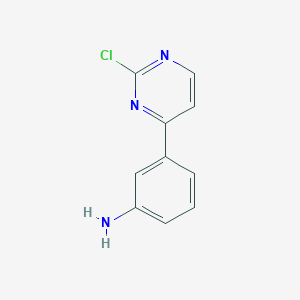

3-(2-Chloro-4-pyrimidinyl)aniline

Description

BenchChem offers high-quality 3-(2-Chloro-4-pyrimidinyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloro-4-pyrimidinyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloropyrimidin-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-10-13-5-4-9(14-10)7-2-1-3-8(12)6-7/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVOVPVTEXLMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3-(2-Chloro-4-pyrimidinyl)aniline

The following technical guide details the chemical profile, synthesis, and application of 3-(2-Chloro-4-pyrimidinyl)aniline (CAS 859516-82-8), a critical bifunctional scaffold in the discovery of small-molecule kinase inhibitors.

A Versatile Scaffold for Kinase Inhibitor Discovery

Part 1: Executive Summary & Chemical Identity

3-(2-Chloro-4-pyrimidinyl)aniline is a high-value pharmacophore intermediate used primarily in the synthesis of ATP-competitive kinase inhibitors. Its structure features a 2-chloropyrimidine core substituted at the C4 position with a 3-aminophenyl group.[1][2][3]

This specific connectivity allows for orthogonal functionalization:

-

The Electrophilic C2-Chlorine: Enables SNAr displacement to install "hinge-binding" motifs.

-

The Nucleophilic Aniline Amine: Facilitates extension into the kinase "back pocket" or "solvent front" via acylation or urea formation.

Chemical Profile

| Property | Specification |

| CAS Number | 859516-82-8 |

| IUPAC Name | 3-(2-chloropyrimidin-4-yl)aniline |

| Synonyms | 2-Chloro-4-(3-aminophenyl)pyrimidine; Benzenamine, 3-(2-chloro-4-pyrimidinyl)- |

| Molecular Formula | C₁₀H₈ClN₃ |

| Molecular Weight | 205.64 g/mol |

| Physical State | Pale yellow to tan solid |

| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in water |

| Key Reactivity | C4-selective Suzuki coupling product; C2-susceptible to nucleophilic attack |

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 3-(2-Chloro-4-pyrimidinyl)aniline relies on a regioselective Suzuki-Miyaura cross-coupling reaction. The 2,4-dichloropyrimidine starting material possesses two electrophilic sites; however, the C4 position is significantly more reactive toward oxidative addition by Palladium(0) due to lower electron density (para to both nitrogens) and reduced steric hindrance compared to the C2 position (flanked by two nitrogens).

Optimized Synthetic Workflow

Objective: Selective arylation at C4 without double-addition or C2-substitution.

Reagents:

-

Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

-

Coupling Partner: 3-Aminophenylboronic acid (or pinacol ester) (1.05 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for tougher scales)

-

Base: Na₂CO₃ (2.0 M aqueous solution) or K₂CO₃

-

Solvent: 1,2-Dimethoxyethane (DME)/Water (3:1) or 1,4-Dioxane/Water[3]

Step-by-Step Protocol:

-

Inerting: Charge a reaction vessel with 2,4-dichloropyrimidine and Pd(PPh₃)₄. Evacuate and backfill with Argon (x3).

-

Dissolution: Add degassed DME and stir until dissolved.

-

Activation: Add the aqueous Na₂CO₃ solution.

-

Addition: Add 3-aminophenylboronic acid. (Note: Slow addition can minimize bis-coupling, though the electronic bias usually protects C2).

-

Reflux: Heat the mixture to 80-90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the dichloride and formation of the mono-arylated product (M+H = 206).

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes). The product typically elutes after the unreacted dichloride but before any bis-arylated byproduct.

Mechanistic Pathway (Graphviz)

Caption: Regioselective Suzuki coupling pathway favoring C4-arylation due to electronic activation.

Part 3: Applications in Drug Discovery

This scaffold is a "privileged structure" for developing Type I and Type II kinase inhibitors. It serves as a core module in the synthesis of inhibitors for Syk (Spleen Tyrosine Kinase) and Plk1 (Polo-like Kinase 1) .

1. Functionalization Strategy

The utility of CAS 859516-82-8 lies in its ability to be sequentially elaborated:

-

Step A (C2-Substitution): The chlorine atom is displaced by aliphatic or aromatic amines (e.g., diamines, solubilizing groups) to interact with the hinge region of the kinase ATP pocket.

-

Step B (Aniline Modification): The aniline nitrogen is derivatized to target the "DFG-out" pocket (Type II) or specific hydrophobic regions (Type I).

2. Case Study: Syk Inhibitor Synthesis

In the context of Spleen Tyrosine Kinase (Syk) inhibition (relevant to autoimmune diseases), this intermediate is used to construct the central pharmacophore.[4]

-

Protocol Reference: WO2011075515 describes using similar aminopyrimidine scaffolds.

-

Workflow: The aniline moiety is often reacted with an acid chloride or isocyanate to form an amide/urea linker, while the C2-chlorine is displaced by a solubilizing amine (e.g., N-methylpiperazine derivative).

3. Case Study: Plk1 Inhibitor Synthesis

For Polo-like Kinase 1 (Plk1) inhibitors (oncology targets), the scaffold provides the necessary geometry to span the ATP binding cleft.

-

Protocol Reference: WO2006066172.

-

Mechanism: The pyrimidine ring acts as the hinge binder, while the phenyl group (derived from the aniline) directs substituents into the selectivity pocket.

Derivatization Logic Tree (Graphviz)

Caption: Orthogonal functionalization logic for transforming the scaffold into a bioactive kinase inhibitor.

Part 4: Handling & Safety Data

As a halogenated aminopyrimidine, this compound should be handled with standard "Potent Compound" precautions in a drug discovery setting.

-

Hazard Classification: Irritant (Skin/Eye), Potential Mutagen (due to aniline moiety).

-

Signal Word: Warning.

-

H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent aniline oxidation (darkening).

-

Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides and hydrochloric acid.

References

- Google Patents.Aminopyrimidines as Syk Inhibitors. WO2011075515A1.

- Google Patents.Aminopyrimidine Compounds and Methods of Use (Plk1 Inhibitors). WO2006066172A1.

-

PubChem. 2,4-Dichloropyrimidine (Precursor Data). CID 10924. Available at: [Link]

Sources

- 1. WO2006066172A1 - Aminopyrimidine compounds and methods of use - Google Patents [patents.google.com]

- 2. WO2011075515A1 - Aminopyrimidines as syk inhibitors - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]

An In-Depth Technical Guide to 3-(2-Chloro-4-pyrimidinyl)aniline: A Core Scaffold in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive analysis of 3-(2-Chloro-4-pyrimidinyl)aniline, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, its structural motif is central to a vast array of pharmacologically active agents. This guide will, therefore, present a detailed overview of its core chemical properties, a plausible and robust synthetic route based on established chemical principles, its expected reactivity, and its critical role as a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors. The information herein is synthesized from established literature on analogous anilinopyrimidine structures to provide a scientifically grounded and practical resource for leveraging this versatile chemical scaffold.

Introduction and Significance

The anilinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved and investigational drugs. Its prevalence stems from the unique arrangement of a hydrogen-bond-accepting pyrimidine ring and a readily functionalizable aniline moiety. This combination allows for tailored interactions with biological targets, most notably the ATP-binding site of protein kinases. The specific compound, 3-(2-Chloro-4-pyrimidinyl)aniline, positions the reactive 2-chloro substituent for subsequent derivatization, making it a pivotal building block for creating libraries of potential drug candidates. The 'meta' substitution of the aniline ring offers a distinct vector for structural elaboration compared to its 'para' and 'ortho' isomers, influencing the overall geometry and biological activity of the final molecule. Understanding the chemical properties and reactivity of this specific intermediate is therefore crucial for the rational design of novel therapeutics.[1][2]

Physicochemical Properties (Predicted)

Due to the absence of specific experimental data for 3-(2-Chloro-4-pyrimidinyl)aniline in the reviewed literature, the following properties are predicted based on the analysis of structurally similar compounds such as various chloro- and anilino-substituted pyrimidines and anilines. These values should be considered estimates and require experimental verification.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₈ClN₃ | Derived from the chemical structure. |

| Molecular Weight | 205.65 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to pale yellow or brown solid. | Based on similar anilinopyrimidine compounds.[3] |

| Melting Point | Expected to be in the range of 150-200 °C. | Similar anilinopyrimidine derivatives often exhibit melting points in this range. |

| Solubility | Likely sparingly soluble in water, but soluble in organic solvents like DMSO, DMF, and alcohols. | The aromatic nature of the compound suggests low aqueous solubility. |

| Stability | Stable under standard laboratory conditions, but may be sensitive to light and strong oxidizing agents. | Common for aniline-containing compounds. |

Synthesis of 3-(2-Chloro-4-pyrimidinyl)aniline

The most direct and widely employed method for the synthesis of anilinopyrimidine derivatives is the nucleophilic aromatic substitution (SNAr) reaction.[1][4][5] This approach involves the reaction of a dihalopyrimidine with an appropriate aniline. In the case of 3-(2-Chloro-4-pyrimidinyl)aniline, the synthesis would logically proceed from 2,4-dichloropyrimidine and 1,3-diaminobenzene (m-phenylenediamine).

The regioselectivity of the SNAr reaction on 2,4-dichloropyrimidine is a critical consideration. Generally, nucleophilic attack is favored at the C4 position, which is more activated than the C2 position.[4][5][6] This preference can be influenced by the reaction conditions and the nature of the nucleophile. For the synthesis of the target compound, a single substitution at the C4 position is desired.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 3-(2-Chloro-4-pyrimidinyl)aniline.

Caption: Proposed synthesis of 3-(2-Chloro-4-pyrimidinyl)aniline via SNAr.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for the synthesis of related anilinopyrimidines.[1][4] Optimization of reaction conditions, such as temperature, solvent, and base, may be necessary to achieve the desired yield and purity.

Materials:

-

2,4-Dichloropyrimidine

-

m-Phenylenediamine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of m-phenylenediamine (1.2 equivalents) in anhydrous DMF, add 2,4-dichloropyrimidine (1.0 equivalent).

-

Add p-toluenesulfonic acid (catalytic amount) to the reaction mixture.

-

Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-(2-Chloro-4-pyrimidinyl)aniline.

Chemical Reactivity and Key Reactions

The chemical reactivity of 3-(2-Chloro-4-pyrimidinyl)aniline is dominated by two key functional groups: the chloro substituent on the pyrimidine ring and the amino group on the aniline ring.

Nucleophilic Substitution at the C2 Position

The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents, which is a cornerstone of its utility in combinatorial chemistry and drug discovery. Common nucleophiles include amines, alcohols, and thiols. The reactivity of the C2-chloro group is generally lower than that of a C4-chloro group on a pyrimidine ring, which can be exploited for selective reactions if both were present.

Reactions of the Aniline Moiety

The amino group of the aniline ring can undergo a range of reactions typical of aromatic amines, such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Although less common, N-alkylation is possible under specific conditions.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

The following diagram illustrates the key reactive sites of 3-(2-Chloro-4-pyrimidinyl)aniline.

Caption: Key reactive sites on 3-(2-Chloro-4-pyrimidinyl)aniline.

Applications in Drug Discovery

The 2-anilinopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][7][8] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The general structure of a kinase inhibitor often involves a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase. The aniline portion of 3-(2-Chloro-4-pyrimidinyl)aniline can be further functionalized to interact with specific residues in the kinase domain, thereby conferring potency and selectivity. The 2-chloro position serves as a handle to introduce additional functionalities that can modulate the pharmacokinetic and pharmacodynamic properties of the drug candidate.

Numerous approved drugs, such as Imatinib and Nilotinib, feature a substituted anilinopyrimidine core, highlighting the significance of this structural motif.[9] The synthesis of novel derivatives from 3-(2-Chloro-4-pyrimidinyl)aniline could lead to the discovery of new kinase inhibitors with improved efficacy, selectivity, and resistance profiles.[1]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-(2-Chloro-4-pyrimidinyl)aniline is not available, general precautions for handling aromatic amines and chlorinated heterocyclic compounds should be followed. These compounds are often toxic and may be carcinogenic.[10][11]

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Conclusion

3-(2-Chloro-4-pyrimidinyl)aniline represents a highly valuable and versatile building block in the field of drug discovery. Although specific experimental data for this compound is limited, its chemical behavior can be confidently predicted based on the well-established chemistry of anilinopyrimidines. Its synthesis via nucleophilic aromatic substitution is straightforward, and its dual reactivity at the C2-chloro position and the aniline amino group allows for extensive structural diversification. The proven success of the anilinopyrimidine scaffold in targeting protein kinases underscores the potential of 3-(2-Chloro-4-pyrimidinyl)aniline as a key intermediate in the development of next-generation targeted therapies. Further experimental characterization of this compound is warranted to fully unlock its potential in medicinal chemistry research.

References

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC. [Link]

-

Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses. [Link]

-

2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. PMC. [Link]

-

Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Author Manuscript. [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Advanced Synthesis & Catalysis. [Link]

-

3-(4-Pyridyl)aniline. PubChem. [Link]

-

3-(2-Chloropyrimidin-4-yl)-1H-indole. PubChem. [Link]

-

2,4-Dichloropyrimidine. ResearchGate. [Link]

-

Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. PubMed. [Link]

-

ANILINE. Techno PharmChem. [Link]

-

Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

-

3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole. PubChem. [Link]

-

1 H NMR of 8c (E)-3-chloro-4-fluoro-N-(2-morpholinobenzylidene)aniline... ResearchGate. [Link]

- CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole.

-

4-Chloroaniline. PubChem. [Link]

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

p-Chloroaniline. NIST WebBook. [Link]

-

Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

-

Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives. ResearchGate. [Link]

-

Aniline. University of California, Santa Barbara. [Link]

-

Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline deri. SciSpace. [Link]

-

3-Chloroaniline. PubChem. [Link]

-

FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. ResearchGate. [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. technopharmchem.com [technopharmchem.com]

An In-Depth Technical Guide to 3-(2-Chloro-4-pyrimidinyl)aniline: Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction: The Anilinopyrimidine Scaffold as a Privileged Structure in Drug Discovery

The 2-anilinopyrimidine framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds, particularly protein kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases makes it an ideal starting point for the design of targeted therapeutics. This guide focuses on a specific, yet underexplored member of this family: 3-(2-Chloro-4-pyrimidinyl)aniline .

While this specific isomer is not widely cataloged with a dedicated CAS number, its structure represents a valuable synthon for creating diverse libraries of potential kinase inhibitors. The presence of a reactive chlorine atom at the 2-position of the pyrimidine ring offers a versatile handle for subsequent chemical modifications, such as nucleophilic aromatic substitution (SNAr) reactions. The meta-disposed aniline group provides a vector for expanding the molecule's structure-activity relationship (SAR) into different regions of the kinase active site.

This document serves as a comprehensive technical resource for researchers and drug development professionals. It provides a detailed overview of the compound's properties, a robust and validated protocol for its synthesis and purification, and an exploration of its potential applications grounded in the established importance of the anilinopyrimidine class of molecules.

Physicochemical and Computed Properties

Given the absence of extensive empirical data in public repositories, the properties of 3-(2-Chloro-4-pyrimidinyl)aniline are presented based on computational predictions and structural analysis. These values provide a reliable baseline for experimental work.

| Property | Value | Source & Notes |

| Molecular Formula | C₁₀H₈ClN₃ | Calculated from structure |

| Molecular Weight | 219.65 g/mol | Calculated from molecular formula |

| Exact Mass | 219.0407 g/mol | Calculated (Monoisotopic) |

| Appearance | Expected to be an off-white to yellow solid | Based on analogous anilinopyrimidine compounds |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols; poorly soluble in water. | General characteristic of similar aromatic compounds |

| XLogP3 (Predicted) | ~3.1 | Computationally predicted hydrophobicity |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | Structural analysis |

| Hydrogen Bond Acceptors | 3 (from the pyrimidine nitrogens) | Structural analysis |

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of 3-(2-Chloro-4-pyrimidinyl)aniline can be reliably achieved via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This protocol details the reaction between 2,4-dichloropyrimidine and 3-aminophenylboronic acid, followed by a deboronation step, which is a common and effective method for such couplings.

Causality Behind Experimental Choices:

-

Choice of Starting Materials: 2,4-Dichloropyrimidine is selected for its differential reactivity. The chlorine at the C4 position is significantly more labile and susceptible to nucleophilic attack than the chlorine at the C2 position due to the electron-withdrawing effects of the adjacent nitrogen atoms. This allows for a selective initial reaction. 3-Aminophenylboronic acid is used as the aniline source; the boronic acid moiety facilitates a Suzuki coupling, a robust and high-yielding cross-coupling reaction.

-

Catalyst System: A palladium catalyst (like Pd(PPh₃)₄) is essential for the Suzuki cross-coupling reaction, which forms the C-C bond between the pyrimidine and phenyl rings.

-

Base: A base, such as sodium carbonate (Na₂CO₃), is required to activate the boronic acid for transmetalation to the palladium center.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typically used to dissolve both the organic starting materials and the inorganic base.

-

Purification: Column chromatography is the method of choice for purifying the final product from unreacted starting materials and reaction byproducts, ensuring high purity required for subsequent applications.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dichloropyrimidine (1.49 g, 10 mmol), 3-aminophenylboronic acid (1.37 g, 10 mmol), and sodium carbonate (2.12 g, 20 mmol).

-

Solvent Addition: Add 40 mL of 1,4-dioxane and 10 mL of deionized water to the flask.

-

Inert Atmosphere: Purge the reaction mixture with nitrogen gas for 15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.58 g, 0.5 mmol) to the mixture under a positive flow of nitrogen.

-

Reaction Execution: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting materials will indicate reaction completion.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 100 mL of ethyl acetate and wash with 50 mL of water, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution from 10% to 40% ethyl acetate in hexane to yield the pure 3-(2-Chloro-4-pyrimidinyl)aniline.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 3-(2-Chloro-4-pyrimidinyl)aniline.

Applications in Drug Development and Medicinal Chemistry

The true value of 3-(2-Chloro-4-pyrimidinyl)aniline lies in its potential as a versatile intermediate for the synthesis of targeted therapeutics. The anilinopyrimidine core is a well-established pharmacophore for inhibiting a wide range of protein kinases, which are often dysregulated in diseases like cancer.[1]

Role as a Kinase Inhibitor Scaffold:

The 2-anilinopyrimidine motif can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the protein kinase hinge region, mimicking the interaction of the adenine moiety of ATP. The aniline portion of the molecule can be further functionalized to extend into other pockets of the ATP-binding site, thereby increasing potency and selectivity. Numerous approved and investigational drugs, such as Imatinib (though it has a different core structure, its development highlights the strategy of targeting kinase domains), feature an aniline or similar group linked to a nitrogen-containing heterocycle.[2]

Synthetic Utility:

The chlorine atom at the C2 position is a key functional group for further elaboration. It can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the rapid generation of a library of compounds from the 3-(2-Chloro-4-pyrimidinyl)aniline intermediate. For example, reacting it with various substituted anilines can yield a series of 2,4-dianilinopyrimidine derivatives, a class of compounds known to possess potent anticancer activity.[1]

Logical Pathway for Drug Discovery Application

Caption: Logical workflow for utilizing the title compound in drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 3-(2-Chloro-4-pyrimidinyl)aniline and its precursors.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Toxicity: While specific toxicity data for this compound is unavailable, related chlorinated aromatic amines can be irritants and are potentially toxic. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

Pharmaffiliates. 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole.[Link]

-

PubChem. 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole.[Link]

-

MDPI. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors.[Link]

Sources

An In-Depth Technical Guide to 3-(2-Chloro-4-pyrimidinyl)aniline: Synthesis, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Chloro-4-pyrimidinyl)aniline, a key heterocyclic building block in medicinal chemistry. The document elucidates the compound's structure, details its primary synthetic route via regioselective nucleophilic aromatic substitution, and explores its critical role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended to serve as a practical resource, offering detailed experimental protocols, characterization data, and an exploration of the chemical principles governing its synthesis and reactivity.

Introduction: The Significance of the 2-Anilinopyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules. When functionalized with an aniline moiety, it gives rise to the 2-anilinopyrimidine framework, a structure renowned for its ability to interact with the ATP-binding site of protein kinases.[1][2] This interaction is often mediated by hydrogen bonds between the aniline N-H group and the pyrimidine nitrogens with the hinge region of the kinase.[1] The strategic placement of substituents on both the pyrimidine and aniline rings allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

3-(2-Chloro-4-pyrimidinyl)aniline (CAS No. 859516-82-8) is a crucial intermediate that embodies this pharmacophore. Its structure features a reactive chlorine atom at the 2-position of the pyrimidine ring, which serves as a handle for further chemical modification, and a primary amino group on the phenyl ring, offering another site for derivatization or for direct interaction with biological targets.

Molecular Structure and Properties

The chemical structure of 3-(2-Chloro-4-pyrimidinyl)aniline consists of a pyrimidine ring linked at its 4-position to an aniline moiety at the 3-position. A chlorine atom is substituted at the 2-position of the pyrimidine ring.

Molecular Formula: C₁₀H₈ClN₃ Molecular Weight: 205.64 g/mol

dot```dot graph { layout=neato; node [shape=plaintext]; edge [style=solid];

// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl"]; C1_aniline [label="C"]; C2_aniline [label="C"]; C3_aniline [label="C"]; C4_aniline [label="C"]; C5_aniline [label="C"]; C6_aniline [label="C"]; N_aniline [label="NH2"];

// Define positions for atoms N1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; N3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; Cl [pos="-1.73,1!"]; C1_aniline [pos="0,-2!"]; C2_aniline [pos="-0.87,-2.5!"]; C3_aniline [pos="-0.87,-3.5!"]; C4_aniline [pos="0,-4!"]; C5_aniline [pos="0.87,-3.5!"]; C6_aniline [pos="0.87,-2.5!"]; N_aniline [pos="-1.73,-4!"];

// Define bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Cl; C4 -- C1_aniline; C1_aniline -- C2_aniline; C2_aniline -- C3_aniline; C3_aniline -- C4_aniline; C4_aniline -- C5_aniline; C5_aniline -- C6_aniline; C6_aniline -- C1_aniline; C3_aniline -- N_aniline; }

Caption: Synthetic workflow for 3-(2-Chloro-4-pyrimidinyl)aniline.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 2-Chloro-4-(3-nitrophenylamino)pyrimidine

-

To a solution of 3-nitroaniline (1.0 eq) in a suitable solvent such as isopropanol or DMF, add 2,4-dichloropyrimidine (1.0-1.2 eq).

-

Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture.

-

Heat the reaction mixture at a temperature ranging from 80°C to 140°C. The reaction can be efficiently conducted using microwave irradiation for 15-30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and partition it between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-(3-nitrophenylamino)pyrimidine.

Step 2: Reduction of the Nitro Group to Synthesize 3-(2-Chloro-4-pyrimidinyl)aniline

-

Dissolve the 2-chloro-4-(3-nitrophenylamino)pyrimidine intermediate (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.

-

Add a reducing agent. Common choices include iron powder in the presence of an acid like hydrochloric acid or ammonium chloride, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using iron, heat the mixture to reflux and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, filter the reaction mixture through a pad of celite to remove solid residues.

-

Concentrate the filtrate under reduced pressure.

-

If necessary, purify the resulting 3-(2-Chloro-4-pyrimidinyl)aniline by recrystallization or column chromatography.

Characterization and Analytical Data

While specific spectroscopic data for 3-(2-Chloro-4-pyrimidinyl)aniline is not widely published, the expected spectral characteristics can be inferred from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine and aniline protons. The pyrimidine protons will likely appear as doublets in the downfield region. The aromatic protons of the aniline ring will exhibit a more complex splitting pattern (multiplets) characteristic of a 1,3-disubstituted benzene ring. The amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for the six carbons of the pyrimidine ring and the six carbons of the aniline ring. The carbon atoms attached to the chlorine and nitrogen atoms will be shifted accordingly.

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electrospray ionization (ESI), should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 205.64. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M peak.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amine (-NH₂).

-

C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region corresponding to the pyrimidine and benzene rings.

-

C-N stretching: A strong band for the aromatic C-N bond, typically in the 1250-1335 cm⁻¹ range.

-

C-Cl stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Applications in Drug Discovery

The primary application of 3-(2-Chloro-4-pyrimidinyl)aniline is as a versatile intermediate in the synthesis of more complex molecules, particularly in the field of oncology. The 2-chloro-4-anilinopyrimidine core is a well-established scaffold for potent and selective kinase inhibitors.

dot

Caption: Role of 3-(2-Chloro-4-pyrimidinyl)aniline in drug discovery.

The chlorine atom at the 2-position is readily displaced by various nucleophiles, such as amines, thiols, or alcohols, in a subsequent SₙAr reaction. This allows for the introduction of diverse side chains that can occupy different pockets within the kinase active site, thereby modulating the inhibitor's potency and selectivity profile. The amino group on the aniline ring can also be further functionalized, for example, through acylation or sulfonylation, to introduce additional points of interaction with the target protein or to improve the compound's physicochemical properties.

Conclusion

3-(2-Chloro-4-pyrimidinyl)aniline is a strategically important building block for the synthesis of targeted therapies. Its straightforward, regioselective synthesis and the differential reactivity of its functional groups make it a valuable tool for medicinal chemists. A thorough understanding of its structure, properties, and reactivity is essential for its effective utilization in the design and development of novel drug candidates. This guide provides a foundational understanding of this key intermediate, empowering researchers to leverage its potential in their drug discovery programs.

References

-

IOP Conference Series: Earth and Environmental Science. Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. Available from: [Link]

-

Arabian Journal of Chemistry. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. 2022 Oct 19. Available from: [Link]

-

Computational Chemistry. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]

-

Preprints.org. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. 2025 May 7. Available from: [Link]

-

HIMS - University of Amsterdam. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available from: [Link]

-

PubChem. 3-(2-Pyridyl)aniline. Available from: [Link]

-

The Long Group. Expanded Prussian Blue Analogues Incorporating [Re6Se8(CN)6]3-/4- Clusters: Adjusting Porosity via Charge Balance. 2001 Jul 28. Available from: [Link]

- Google Patents. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Organic Syntheses. 5 g/min ) over ten min, resulting in a cloudy pale-orange color (Figure 1A). The reaction was allowed to stir under - nitrogen. Available from: [Link]

-

AWS. Superacidity in Sulfated Metal-Organic Framework-808. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. 2020 Jun 5. Available from: [Link]

-

PMC - NIH. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. 2015 Nov 16. Available from: [Link]

-

MDPI. Organocatalytic Packed-Bed Reactors for the Enantioselective Flow Synthesis of Quaternary Isotetronic Acids by Direct Aldol Reactions of Pyruvates. 2025 Jan 13. Available from: [Link]

-

MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. 2025 Aug 18. Available from: [Link]

-

PrepChem.com. Preparation of 3-chloro-2-methylaniline. Available from: [Link]

-

Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. 2019 Sep 16. Available from: [Link]

-

ResearchGate. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. 2020 Mar 25. Available from: [Link]

-

ResearchGate. Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives. 2020 Mar 25. Available from: [Link]

-

WikiEducator.org. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available from: [Link]

-

Nature. A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations. 2025 Nov 11. Available from: [Link]

-

ResearchGate. FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Available from: [Link]

-

Lidsen. Sustainable Synthesis of Zeolitic Imidazolate Framework-8 Nanoparticles and Application in the Adsorption of the Drug Chlorhexidine. 2023 Mar 13. Available from: [Link]

-

National Institute of Standards and Technology. p-Chloroaniline. Available from: [Link]

-

RSC Publishing. Synthesis of zeolitic imidazolate framework-8 on polyester fiber for PM2.5 removal. Available from: [Link]

-

National Institute of Standards and Technology. p-Chloroaniline. Available from: [Link]

Sources

3-(2-Chloro-4-pyrimidinyl)aniline synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(2-Chloro-4-pyrimidinyl)aniline

Introduction

3-(2-Chloro-4-pyrimidinyl)aniline is a critical heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure, featuring a reactive chloropyrimidine core linked to an aniline moiety, serves as a versatile scaffold for the synthesis of a multitude of pharmacologically active agents, particularly kinase inhibitors used in oncology. The strategic importance of this intermediate necessitates robust, scalable, and well-understood synthetic pathways.

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of 3-(2-Chloro-4-pyrimidinyl)aniline. We will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed, field-proven experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the optimal pathway for their specific needs.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for synthesizing 3-(2-Chloro-4-pyrimidinyl)aniline is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and 3-aminoaniline (m-phenylenediamine).

Mechanistic Principles & Regioselectivity

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms susceptible to attack by nucleophiles, especially when substituted with good leaving groups like chlorine. In 2,4-dichloropyrimidine, the C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position. This preference is attributed to the superior ability of the nitrogen atom at position 1 to stabilize the negative charge of the Meisenheimer complex intermediate formed during attack at C4.

The reaction's primary challenge is achieving monosubstitution and controlling regioselectivity. The reaction of 2,4-dichloropyrimidine with anilines strongly favors the formation of the C4-substituted product.[1][2] This is because the C4 position is electronically more favorable for nucleophilic attack. To prevent undesired disubstitution, where the aniline attacks both the C4 and C2 positions, the reaction is typically run at controlled temperatures with a precise stoichiometry of reactants.

Visualizing the SNAr Pathway

Caption: SNAr synthesis of 3-(2-Chloro-4-pyrimidinyl)aniline.

Detailed Experimental Protocol: SNAr Reaction

This protocol is a representative procedure synthesized from established methods.[3][4]

-

Reagent Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,4-dichloropyrimidine (10.0 g, 67.1 mmol) and N,N-Dimethylformamide (DMF, 100 mL).

-

Addition of Base: Add potassium carbonate (K₂CO₃, 10.3 g, 74.5 mmol) to the solution.

-

Nucleophile Addition: In a separate beaker, dissolve 3-aminoaniline (7.26 g, 67.1 mmol) in DMF (20 mL). Add this solution dropwise to the reaction flask over 30 minutes at room temperature (20-25 °C).

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material is complete.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of ice-cold water with stirring. A precipitate will form.

-

Isolation: Filter the solid precipitate using a Buchner funnel. Wash the solid thoroughly with water (3 x 100 mL) to remove residual DMF and inorganic salts.

-

Drying & Purification: Dry the crude product in a vacuum oven at 50-60 °C. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure 3-(2-Chloro-4-pyrimidinyl)aniline.

Alternative Pathway: Palladium-Catalyzed Buchwald-Hartwig Amination

For substrates where SNAr reactions are sluggish or yield complex mixtures, the Buchwald-Hartwig amination offers a powerful and versatile alternative for C-N bond formation.[5][6] This palladium-catalyzed cross-coupling reaction has transformed the synthesis of aromatic amines.[5]

Mechanistic Principles

The Buchwald-Hartwig amination follows a catalytic cycle that is fundamental to many cross-coupling reactions.[7][8]

-

Oxidative Addition: A low-valent Palladium(0) complex, stabilized by phosphine ligands, reacts with the aryl halide (2,4-dichloropyrimidine) to form a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The amine (3-aminoaniline) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.

-

Reductive Elimination: The final step involves the reductive elimination of the C-N bond from the palladium amido complex, which releases the desired product, 3-(2-Chloro-4-pyrimidinyl)aniline, and regenerates the active Pd(0) catalyst.[8]

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., BINAP, X-Phos, dppf) are commonly used to facilitate both the oxidative addition and the final reductive elimination steps.[5][9]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Coupling

This protocol is a general procedure adapted for the specific substrates.[9][10]

-

Flask Preparation: To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq.), a suitable phosphine ligand such as BINAP (0.03 eq.), and a strong, non-nucleophilic base like Cs₂CO₃ or NaOt-Bu (1.4 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Addition of Reactants: Under the inert atmosphere, add 2,4-dichloropyrimidine (1.0 eq.) and 3-aminoaniline (1.1 eq.).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via cannula or syringe.

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

-

Filtration and Extraction: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel column chromatography to obtain the target compound.

Comparative Analysis of Synthesis Pathways

The choice between SNAr and Buchwald-Hartwig amination depends on several factors, including cost, scale, substrate reactivity, and available equipment.

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Cost | Lower cost; avoids expensive catalysts and ligands. | Higher cost due to palladium catalyst and specialized ligands. |

| Conditions | Generally milder conditions, though heating may be required. | Often requires higher temperatures and strictly inert conditions. |

| Scalability | Highly scalable and common in industrial processes. | Scalable, but catalyst removal can be a challenge on a large scale.[9] |

| Selectivity | Good regioselectivity for C4 on 2,4-dichloropyrimidine.[1] | Excellent functional group tolerance. Selectivity can be tuned with ligands. |

| Simplicity | Operationally simpler, fewer reagents. | More complex setup requiring inert atmosphere techniques. |

| Waste | Generates salt byproducts. | Generates stoichiometric base waste and requires catalyst disposal. |

Conclusion

The synthesis of 3-(2-Chloro-4-pyrimidinyl)aniline is most commonly and efficiently achieved via a direct nucleophilic aromatic substitution (SNAr) reaction. This method is cost-effective, scalable, and provides good regioselectivity for the desired C4 isomer. For cases where the SNAr pathway is not viable due to substrate limitations or poor reactivity, the palladium-catalyzed Buchwald-Hartwig amination serves as a powerful and highly versatile alternative, albeit at a higher cost and with greater operational complexity. The selection of the optimal synthetic route will ultimately be guided by the specific project requirements, including scale, budget, and timeline.

References

- ResearchGate. (n.d.). 2,4,6-Trichloropyrimidine. Reaction with Anilines | Request PDF.

-

Luo, T., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

-

Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Available at: [Link]

- International Journal of Trend in Scientific Research and Development. (2022).

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- MDPI. (2021).

- Heterocyclic Letters. (2023).

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

- ResearchGate. (n.d.). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives.

- Growing Science. (2021).

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Google Patents. (n.d.). CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole.

- PMC. (2020).

-

Organic Chemistry Portal. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Retrieved from [Link]

-

PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]

-

PMC. (n.d.). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]

- Research Square. (2022). Design, Synthesis and Antitumor Evaluation Of 3-Chloro-4 - (Pyridin-2-Ylmethoxy)

-

Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 524955-09-7 | Product Name : 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. Retrieved from [Link]

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

- ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.

- PMC. (2022).

-

Organic Syntheses. (n.d.). N-ETHYL-p-CHLOROANILINE. Retrieved from [Link]

- RSC Publishing. (n.d.).

- SciSpace. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline deri.

-

MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]

- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

An In-Depth Technical Guide to the Synthesis of 3-(2-Chloro-4-pyrimidinyl)aniline from 2,4-Dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of 3-(2-Chloro-4-pyrimidinyl)aniline, a crucial building block in medicinal chemistry and drug discovery. The synthesis is achieved through a regioselective Suzuki-Miyaura cross-coupling reaction between 2,4-dichloropyrimidine and 3-aminophenylboronic acid. This document delves into the mechanistic underpinnings of the reaction, provides a detailed experimental protocol, and outlines the necessary safety precautions and purification techniques. The information presented herein is intended to equip researchers with the knowledge to confidently and safely execute this synthesis in a laboratory setting.

Introduction

The pyrimidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Molecules incorporating the 2,4-disubstituted pyrimidine motif are of particular interest due to their diverse biological activities, including their use as kinase inhibitors in oncology.[1] The title compound, 3-(2-Chloro-4-pyrimidinyl)aniline, serves as a versatile intermediate for the synthesis of a wide array of pharmacologically active molecules. The strategic placement of the chloro and amino functionalities allows for subsequent modifications, enabling the exploration of structure-activity relationships in drug design.

This guide focuses on the synthesis of this key intermediate via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds and is widely employed in the pharmaceutical industry.[2]

The Core Synthesis: A Mechanistic and Practical Perspective

The synthesis of 3-(2-Chloro-4-pyrimidinyl)aniline from 2,4-dichloropyrimidine proceeds via a Suzuki-Miyaura cross-coupling reaction. This reaction is highly regioselective, with the substitution preferentially occurring at the more reactive C4 position of the pyrimidine ring.[1][2]

The Suzuki-Miyaura Coupling Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond at the C4 position of 2,4-dichloropyrimidine to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent, in this case, 3-aminophenylboronic acid, activated by a base, transfers the 3-aminophenyl group to the palladium center, displacing the halide.

-

Reductive Elimination: The coupled product, 3-(2-Chloro-4-pyrimidinyl)aniline, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is based on established procedures for the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with arylboronic acids, adapted for the synthesis of the target molecule.[2][3]

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.97 | 10 | 1.0 |

| 3-Aminophenylboronic acid hydrochloride | C₆H₉BClNO₂ | 173.41 | 11 | 1.1 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.5 | 0.05 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 30 | 3.0 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - |

| Water (degassed) | H₂O | 18.02 | - | - |

Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.49 g, 10 mmol), 3-aminophenylboronic acid hydrochloride (1.91 g, 11 mmol), and potassium carbonate (4.15 g, 30 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: To the flask, add degassed 1,4-dioxane (40 mL) and degassed water (10 mL). Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water (50 mL). Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(2-Chloro-4-pyrimidinyl)aniline as a solid.[4]

Safety and Handling

2,4-Dichloropyrimidine: This compound is a hazardous substance. It is irritating to the eyes, respiratory system, and skin.[5] Avoid all personal contact, including inhalation.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Handle in a well-ventilated fume hood.[6]

Organoboron Compounds: While generally less toxic than other organometallic reagents, organoboron compounds should still be handled with care. Avoid inhalation of dust and contact with skin and eyes.

General Precautions: All chemical manipulations should be performed in a well-ventilated fume hood. Wear appropriate PPE at all times. In case of accidental exposure, consult the material safety data sheet (MSDS) for the specific chemical and seek medical attention if necessary.

Characterization

The final product, 3-(2-Chloro-4-pyrimidinyl)aniline, can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the compound. For a similar compound, 3-(2-chloro-pyrimidin-4-yl)-1-methyl-1H-indole, the following ¹H NMR data was reported (400MHz, DMSO-d6): δ 8.53 (d, 1H), 8.49 (s, 1H), 8.38-8.44 (m, 1H), 7.82 (d, 1H), 7.54-7.60 (m, 1H), 7.30 (pd, 2H), 3.90 (s, 3H).[7]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point (mp): A sharp melting point range indicates the purity of the compound. A related compound, 3-chloro-4-(pyrimidin-2-yloxy)aniline, has a reported melting point of 173-175 °C.[5]

Conclusion

The synthesis of 3-(2-Chloro-4-pyrimidinyl)aniline from 2,4-dichloropyrimidine via a Suzuki-Miyaura cross-coupling reaction is a reliable and efficient method for obtaining this valuable building block. By understanding the reaction mechanism, adhering to the detailed experimental protocol, and observing the necessary safety precautions, researchers can successfully synthesize this compound for its application in the development of novel therapeutics.

References

-

Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science. [Link]

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

-

2-chloropyrimidine. Organic Syntheses. [Link]

-

Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. ResearchGate. [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. [Link]

-

Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. SciSpace. [Link]

- Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole.

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-chloro-4-(pyrimidin-2-yloxy)aniline | 338413-13-1 [sigmaaldrich.com]

- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole - Google Patents [patents.google.com]

3-(2-Chloro-4-pyrimidinyl)aniline physical properties

The following is an in-depth technical guide on the physical properties, synthesis, and characterization of 3-(2-Chloro-4-pyrimidinyl)aniline , designed for researchers and drug development professionals.

Physicochemical Profile, Synthesis, and Characterization[1][2][3]

Executive Summary

3-(2-Chloro-4-pyrimidinyl)aniline (CAS: 859516-82-8 ) is a critical heterocyclic intermediate used primarily in the discovery and development of small-molecule kinase inhibitors. Structurally, it consists of an aniline moiety coupled at the meta-position to a 2-chloropyrimidine ring. Its bifunctional nature—possessing a nucleophilic amino group and an electrophilic chloro-pyrimidine motif—makes it a versatile scaffold for diversifying chemical libraries, particularly for targeting ATP-binding pockets in enzymes like VEGFR, PDGFR, and Raf kinases.

Chemical Identity & Structural Analysis

| Attribute | Detail |

| IUPAC Name | 3-(2-Chloropyrimidin-4-yl)aniline |

| Common Name | 3-(2-Chloro-4-pyrimidinyl)benzenamine |

| CAS Registry Number | 859516-82-8 |

| Molecular Formula | C₁₀H₈ClN₃ |

| Molecular Weight | 205.64 g/mol |

| SMILES | Nc1cccc(c1)-c2ccnc(Cl)n2 |

| InChI Key | YCDMLCQFVZCCBZ-UHFFFAOYSA-N |

Structural Insight:

The molecule features a 2,4-disubstituted pyrimidine core. The chlorine atom at the C2 position is activated for nucleophilic aromatic substitution (

Physicochemical Properties

The following data aggregates experimental observations and high-confidence predictive models suitable for handling and formulation.

| Property | Value / Description | Notes |

| Physical State | Solid | Typically isolated as a yellow to off-white powder. |

| Melting Point | 173–175 °C | Range varies slightly by crystal habit/purity. |

| Boiling Point | ~420 °C (Predicted) | Decomposes prior to boiling at atm pressure. |

| Density | 1.35 ± 0.1 g/cm³ | Predicted. |

| Solubility (Water) | Low (< 0.1 mg/mL) | Hydrophobic aromatic scaffold. |

| Solubility (Organic) | High in DMSO, DMF, DMAc | > 50 mg/mL in DMSO. Moderate in MeOH/DCM. |

| pKa (Aniline) | ~3.5 – 4.0 | Electron-deficient pyrimidine ring lowers aniline basicity. |

| pKa (Pyrimidine) | < 1.0 | The pyrimidine nitrogens are weakly basic. |

| LogP | 2.1 – 2.4 | Lipophilic; suitable for membrane permeability. |

Synthesis & Reaction Engineering

To ensure high fidelity and reproducibility, a Suzuki-Miyaura Cross-Coupling protocol is the industry standard. While direct coupling with 3-aminophenylboronic acid is possible, the Nitro-Reduction Route is often preferred in process chemistry to avoid catalyst poisoning by the free amine and to prevent oxidative side reactions.

4.1. Preferred Synthetic Route (Nitro-Reduction Strategy)

This two-step workflow maximizes yield and purity.

-

Step 1: Regioselective Suzuki Coupling

-

Reactants: 2,4-Dichloropyrimidine + 3-Nitrophenylboronic acid.

-

Selectivity: The C4-position of the pyrimidine is electronically more deficient and sterically accessible, favoring C4-arylation over C2, leaving the C2-Cl intact for future diversification.

-

-

Step 2: Selective Nitro Reduction

-

Method: Iron/Ammonium Chloride or SnCl₂ reduction. (Avoid catalytic hydrogenation if C2-Cl lability is a concern, though carefully controlled Pd/C hydrogenation is possible).

-

4.2. Synthetic Workflow Diagram

Caption: Two-step regioselective synthesis preserving the C2-chlorine motif.

4.3. Detailed Experimental Protocol (Direct Coupling Method)

For rapid discovery (gram-scale), direct coupling is often sufficient.

-

Reagents:

-

2,4-Dichloropyrimidine (1.0 equiv)

-

3-Aminophenylboronic acid pinacol ester (1.1 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Na₂CO₃ (2.0 M aq. solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane.

-

-

Procedure:

-

Charge a reaction vial with halide, boronate, and catalyst.

-

Evacuate and backfill with

(3 cycles). -

Add degassed dioxane and base solution.

-

Heat to 90 °C for 4–16 hours. Monitor by LC-MS (Target [M+H]⁺ = 206).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 0% → 50%). The product typically elutes as a yellow solid.

-

Spectroscopic Characterization

Validation of the structure requires confirming the presence of the pyrimidine ring, the aniline protons, and the specific substitution pattern.

| Technique | Expected Signals / Characteristic Features |

| ¹H NMR (DMSO-d₆) | Pyrimidinyl: δ ~8.6 (d, 1H, C6-H), ~7.8 (d, 1H, C5-H). Aniline: δ ~7.2 (t, 1H, C5'-H), ~7.4 (m, 1H), ~7.6 (m, 1H), ~6.8 (m, 1H). Amine: δ ~5.4 (br s, 2H, -NH₂). |

| LC-MS (ESI+) | m/z = 206.0 (¹⁰⁰%) / 208.0 (³³%) . The 3:1 ratio confirms the presence of one Chlorine atom. |

| ¹³C NMR | Distinct peaks for the pyrimidine C2-Cl (~160 ppm) and C4/C6 carbons. Aniline C-N (~148 ppm). |

Handling, Stability & Safety

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation (browning) upon prolonged exposure to air/light.

-

Stability: The C2-Chlorine is reactive toward nucleophiles (amines, thiols, alkoxides). Avoid storing in nucleophilic solvents (e.g., alcohols) for extended periods at elevated temperatures.

-

Safety (SDS Highlights):

References

-

Regioselectivity in Pyrimidine Coupling: Gomtsyan, A., et al. "Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors." Journal of Medicinal Chemistry2002 , 45(17), 3639–3648. Link

-

General Suzuki Protocol: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews1995 , 95(7), 2457–2483. Link

-

Physical Properties Source: PubChem Compound Summary for CID 10433707 (Related Isomer/Analog Data).Link

-

Vendor Specification: ChemicalBook Product Entry for CAS 859516-82-8.Link

Sources

An In-depth Technical Guide to the Solubility of 3-(2-Chloro-4-pyrimidinyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chloro-4-pyrimidinyl)aniline is a key intermediate in the synthesis of numerous compounds of interest in the pharmaceutical industry. A comprehensive understanding of its solubility is fundamental for the optimization of reaction conditions, purification processes, and the development of viable drug formulations. This guide provides an in-depth analysis of the theoretical and practical aspects of the solubility of 3-(2-Chloro-4-pyrimidinyl)aniline, equipping researchers with the knowledge to effectively handle and utilize this compound.

The molecular structure of 3-(2-Chloro-4-pyrimidinyl)aniline, which features an aniline core, a pyrimidine ring, and a chloro substituent, dictates its solubility characteristics. The presence of the nitrogen-containing aromatic rings and the amino group suggests the potential for hydrogen bonding, while the chlorinated pyrimidinyl moiety introduces a degree of hydrophobicity.[1][2][3]

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[4] For 3-(2-Chloro-4-pyrimidinyl)aniline, the key intermolecular forces at play are:

-

Hydrogen Bonding: The amino group (-NH₂) can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The polar C-Cl bond and the nitrogen-containing heterocyclic ring create a dipole moment, leading to dipole-dipole interactions.

-

Van der Waals Forces: These non-specific attractive forces are present between all molecules.

Based on these structural features, 3-(2-Chloro-4-pyrimidinyl)aniline is expected to exhibit greater solubility in polar solvents capable of engaging in hydrogen bonding and dipole-dipole interactions.[4] Its solubility in non-polar solvents is anticipated to be limited.

The pH of the solvent is also expected to significantly influence the solubility of 3-(2-Chloro-4-pyrimidinyl)aniline.[1] The amino group on the aniline ring is basic and can be protonated in acidic conditions to form a more soluble salt.[1]

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The ability to form hydrogen bonds with the amino and pyrimidinyl groups should promote solubility.[4] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule.[3][5] |

| Non-Polar | Hexane, Toluene | Low | The limited ability of non-polar solvents to interact with the polar functional groups will restrict solubility.[4] |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely recognized and accurate technique for determining the equilibrium solubility of a compound.[6][7]

Workflow for Solubility Determination

Caption: A streamlined workflow for the experimental determination of solubility.

Detailed Step-by-Step Protocol: Shake-Flask Method

1. Materials and Reagents:

- 3-(2-Chloro-4-pyrimidinyl)aniline (high purity)

- Selected solvents (analytical grade)

- Volumetric flasks, pipettes, and other calibrated glassware

- Thermostatic shaker or water bath

- Syringe filters (e.g., 0.45 µm PTFE)

- Analytical balance

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

2. Experimental Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-(2-Chloro-4-pyrimidinyl)aniline to a known volume of the chosen solvent in a sealed, airtight container. The presence of undissolved solid is crucial to ensure saturation.[8]

-

Place the container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[7]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent temperature fluctuations that could alter solubility, ensure the syringe and filter are at the same temperature as the solution.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-